molecular formula C7H10O B009574 Cyclohepten-5-one CAS No. 19686-79-4

Cyclohepten-5-one

Cat. No. B009574
CAS RN: 19686-79-4
M. Wt: 110.15 g/mol
InChI Key: XHRNQDMNINGCES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohepten-5-one and its derivatives involves various methodologies, including one-pot multicatalytic approaches and [5 + 2] cycloaddition reactions. For instance, cyclohepta[b]indoles, indolotropones, and tetrahydrocarbazoles have been synthesized via a one-pot trimetallic orthogonal catalysis starting from readily accessible 3-(2-aminophenyl)-5-hexenyn-3-ols (Mishra, Yadav, & Ramasastry, 2017). Additionally, cyclohepta[b]indole synthesis through a bifunctional indium(III)-catalyzed [5 + 2] cycloaddition has been developed, demonstrating regio- and diastereoselectivity (Takeda, Harada, Okabe, & Nishida, 2018).

Molecular Structure Analysis

The molecular structure of cyclohepten-5-one derivatives, such as the synthesis of functionalized cyclohepten-one from erythronic acid-4-lactone, highlights the potential of cyclohepten-5-one as a useful building block in synthesis. X-ray structure analysis of intermediates has confirmed the presence of single anomers in the solid state, showcasing the compound's structural versatility (Pitsch, Russel, Zabel, & König, 2001).

Chemical Reactions and Properties

Cyclohepten-5-one undergoes various chemical reactions, including cycloaddition reactions with singlet oxygen and 4-phenyl-1,2,4-triazoline-3,5-dione, demonstrating the compound's reactivity and functionalization capacity. The cycloaddition reactions of 5H-benzocycloheptene with these reagents have been investigated, revealing structures derived from the cyclohepta-triene valence isomer by Diels-Alder cycloaddition (Atasoy & Balci, 1986).

Physical Properties Analysis

The photophysical properties of 5H-dibenzo(a,d)cyclohepten-5-one, including prompt and delayed fluorescence, as well as triplet-triplet absorption, have been measured, offering insights into the compound's behavior under various conditions. Decay parameters for the triplet state have also been determined, providing valuable data for understanding the physical properties of cyclohepten-5-one derivatives (Kavlakoğlu, Yaman, & Bayrakçeken, 2000).

Chemical Properties Analysis

Recent studies, such as the calcium-catalyzed formal [5 + 2] cycloadditions of indolyl alkylidene β-ketoesters with olefins, have highlighted the chemodivergent synthesis of highly functionalized cyclohepta[b]indole derivatives. This research exemplifies the broad range of chemical transformations that cyclohepten-5-one can undergo, further emphasizing its versatility and utility in organic synthesis (Parker, Martin, Shenje, & France, 2019).

Scientific Research Applications

  • Chemical Synthesis : Cyclohepten-5-one is utilized in the preparation of derivatives like 10,11-dihydro-10,5-(epoxymethano)-5H-dibenzo[a,d]cycloheptene (Dobson et al., 1968).

  • Protecting Group in Peptide Chemistry : The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, derived from cyclohepten-5-one, acts as a versatile protecting group for amines, alcohols, thiols, and carboxylic acids (Pless, 1976).

  • Photochemistry Research : 5H-dibenzo[a,d]cyclohepten-5-one has been studied for its photoreactive properties in aqueous solutions (Kavlakoglu et al., 1999).

  • Biosynthetic Research : Cyclohepten-5-one or its derivatives may be precursors in biosynthetic pathways, such as in the production of calystegin A 5 (Asano et al., 1996).

  • Neuroscience Research : It has been shown to cause age-related depletion of reduced glutathione in the forebrain of rats, indicating its potential for studying oxidative stress mechanisms (Benzi et al., 1991).

  • Synthetic Chemistry : Functionalized and chiral cyclohepten-ones, synthesized from cyclohepten-5-one, are valuable building blocks in chemical synthesis (Pitsch et al., 2001).

  • Photophysical Properties : Studies on 5H-dibenzo(a,d)cyclohepten-5-one have revealed its photophysical properties, including prompt and delayed fluorescence, which are crucial in understanding molecular interactions (Kavlakoglu et al., 2000).

  • Pharmaceutical Research : Derivatives of cyclohepten-5-one have shown significant bronchodilator activity, suggesting potential applications in respiratory therapies (Dunn et al., 1979).

  • Molecular Geometry Studies : The compound has been involved in studies focusing on its structural properties and bond length alterations, contributing to the understanding of molecular geometry (Vögtle et al., 1992).

  • Intermediate in Pharmaceutical Synthesis : Cyclohepten-5-one is an important intermediate in the synthesis of loratadine, an antihistamine drug (Su Yi-dong, 2002).

properties

IUPAC Name

cyclohept-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRNQDMNINGCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338485
Record name CYCLOHEPTEN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohepten-5-one

CAS RN

19686-79-4
Record name CYCLOHEPTEN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohept-4-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohepten-5-one
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Cyclohepten-5-one
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Reactant of Route 6
Cyclohepten-5-one

Citations

For This Compound
450
Citations
L Wang, L Wang, J Huang, G Yu - Chinese Journal of …, 2015 - Wiley Online Library
… Three novel dibenzo[a,d]cyclohepten-5-one derivatives … in dibenzo[a,d]cyclohepten-5-one is not planar. Electrochemical … dibenzo[a,d]cyclohepten-5-one derivatives have a small effect …
Number of citations: 7 onlinelibrary.wiley.com
L Lombardo, RK McCulloch… - Australian Journal of …, 1978 - CSIRO Publishing
Synthetic routes to 5H-benzo[3,4]cyclobuta[1,2]cyclohepten-5-one (6), 6H-benzo[3,4]cyclobuta-[1,2]cyclohepten-6-one (5) and 7H- benzo[3,4]cyclobuta[1,2]cyclohepten-7-one (7), which …
Number of citations: 8 www.publish.csiro.au
MD STĂNESCU, N DINCĂ, E ŞIŞU - Revue Roumaine de Chimie, 2006 - researchgate.net
… A key intermediate in the synthesis of such compounds is 10,11dihydro-5H-dibenzo[a,d]cyclohepten-5-one. The study of the MS fragmentation of this ketone may give information about …
Number of citations: 1 www.researchgate.net
MD Banciu, A Simion, C Draghici, D Mihaiescu… - Journal of Analytical and …, 2000 - Elsevier
Pyrolysis of 5H-dibenzo[a,d]cyclohepten-5-one oxime (8) and 10,11-dihydro-5H-dibenzo-[a,d]cyclohepten-5-one oxime (9) in a flow system (at 1.33 mbar and 650C) were examined …
Number of citations: 5 www.sciencedirect.com
A Hjelmencrantz, A Friberg, U Berg - Journal of the Chemical Society …, 2000 - pubs.rsc.org
… [a,d [hair space] ]cyclohepten-5-one and methyllithium. The remaining hydroxy group on 5-… 3-Isopropyl-5H-dibenzo[a,d [hair space] ]cyclohepten-5-one (3) was synthesised according …
Number of citations: 20 pubs.rsc.org
FA Gad, AA Fahmy, AF El-Farargy… - … , Sulfur, and Silicon and …, 1992 - Taylor & Francis
Trans, 10,11-dibromide I c reacted with di- and triethyl phosphites to yield 5-hydroxy, 5-phosphonate II, while 5-oximes III a‒d gave 5-hydroxylamino-5-phosphonates IV ad . I c reacted …
Number of citations: 6 www.tandfonline.com
YL Choi, CM Yu, BT Kim, JN Heo - The Journal of Organic …, 2009 - ACS Publications
… (9) From a synthetic point of view, dibenzo[a,c]cyclohepten-5-one 7 represents a key intermediate en route to numerous allocolchicine analogues. Among the routes, a C−C coupling …
Number of citations: 50 pubs.acs.org
H Weiler-Feilchenfeld, A Solomonovici - Journal of the Chemical …, 1971 - pubs.rsc.org
… [a8d]cyclohepten-5-one … The monochloro- and dichloro-derivatives of 5H-dibenzo [a,d]cyclohepten-5-one and 10.1 1 -dihydro-5H-dibenzo[a,d]cyclohepten-5-one have been synthesised. Dipole …
Number of citations: 5 pubs.rsc.org
M Hirayama, H Suzuki, H Ohhata - Chemistry Letters, 1987 - journal.csj.jp
It was demonstrated on the basis of reactivity, 1 H NMR and CNDO charge distributions that the π-dianions of 9-fluorenone and 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one were …
Number of citations: 4 www.journal.csj.jp
JS Bindra, SN Rastogi, RS Kapil… - Organic Preparations and …, 1971 - Taylor & Francis
Isochroman (I). lo--A strong stream of dry HC1 gas was passed through a well cooled (5-10') mixture of 2-phenylethanol (400 g) and trioxane (123 g), with stirring. After 2 hr, the ice bath …
Number of citations: 1 www.tandfonline.com

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